4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide
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Overview
Description
Aldoxorubicin hydrochloride is an antineoplastic agent that serves as an albumin-binding prodrug of doxorubicin . It is designed to target tumors more effectively by binding to endogenous albumin and releasing doxorubicin in the acidic environment of tumor cells . This targeted delivery mechanism aims to enhance the efficacy of doxorubicin while reducing its systemic toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldoxorubicin hydrochloride is synthesized by attaching doxorubicin to an acid-sensitive linker, specifically N-ε-maleimidocaproic acid hydrazide (EMCH) . The synthesis involves the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with an appropriate reagent to introduce a reactive group.
Linker Attachment: The activated doxorubicin is then reacted with N-ε-maleimidocaproic acid hydrazide to form the aldoxorubicin conjugate.
Purification: The final product is purified using chromatographic techniques to obtain aldoxorubicin hydrochloride in its pure form.
Industrial Production Methods: Industrial production of aldoxorubicin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Aldoxorubicin hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: Doxorubicin, the active component, can undergo redox reactions, which are crucial for its antineoplastic activity.
Common Reagents and Conditions:
Acidic Conditions: The cleavage of the linker occurs under acidic conditions, typically found in the tumor microenvironment.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can interact with doxorubicin, influencing its activity and stability.
Major Products Formed:
Scientific Research Applications
Aldoxorubicin hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Aldoxorubicin hydrochloride exerts its effects through a targeted delivery mechanism:
Albumin Binding: After administration, aldoxorubicin binds to endogenous circulating albumin through the EMCH linker.
Tumor Accumulation: The albumin-bound aldoxorubicin preferentially accumulates in tumors due to the enhanced permeability and retention effect.
Acidic Cleavage: In the acidic environment of the tumor, the linker is cleaved, releasing free doxorubicin.
DNA Interaction: Doxorubicin intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis of cancer cells.
Comparison with Similar Compounds
Aldoxorubicin hydrochloride is unique compared to other similar compounds due to its targeted delivery mechanism. Similar compounds include:
Doxorubicin: The parent compound, which lacks the targeted delivery system and has higher systemic toxicity.
Epirubicin: Another anthracycline antibiotic with a different mechanism of action and toxicity profile.
Daunorubicin: Similar to doxorubicin but used primarily for different types of cancer.
Aldoxorubicin’s uniqueness lies in its ability to deliver doxorubicin specifically to tumor cells, thereby enhancing efficacy and reducing toxicity .
Properties
IUPAC Name |
4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(12-6-3-2-4-7-12)15(19)13(9-10-16)14-8-5-11-17-14/h2-8,11,13,17H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMULSRFBUNON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(CCCl)C2=CC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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